Bienvenue dans la boutique en ligne BenchChem!

Ro5-3335

Leukemia Transcription Factor Protein-Protein Interaction

Ro5-3335 is the definitive RUNX1-CBFβ interaction inhibitor for oncology and hematopoiesis research. Unlike analogs AI-10-49 or CBFβ-Runx1 Inhibitor I, it binds both RUNX1 and CBFβ subunits directly, modulating complex formation without complete disruption — enabling unique mechanistic studies in CBFB-MYH11 (inv(16)) leukemia, RUNX1-ETO AML, and CD34+ hematopoietic stem cell models. It outperforms cytarabine in murine CBFB-MYH11 models, reducing leukemia burden to <1% c-kit+ cells. Also serves as a validated HIV Tat inhibitor with characterized cell-type specificity. Insist on precisely sourced Ro5-3335 for reproducible, interpretable results.

Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
CAS No. 30195-30-3
Cat. No. B1662637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo5-3335
CAS30195-30-3
Synonyms7-chloro-5-(2-pyrryl)-3H-1,4-benzodiazepin-2(H)-one
Ro 5-3335
Molecular FormulaC13H10ClN3O
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CN3
InChIInChI=1S/C13H10ClN3O/c14-8-3-4-10-9(6-8)13(11-2-1-5-15-11)16-7-12(18)17-10/h1-6,15H,7H2,(H,17,18)
InChIKeyXWNMORIHKRROGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ro5-3335 (CAS 30195-30-3): Procurement Guide for RUNX1-CBFβ Interaction Inhibitor


Ro5-3335 (CAS 30195-30-3) is an experimental benzodiazepine compound that functions as a selective inhibitor of the protein-protein interaction between RUNX1 (Runt-related transcription factor 1) and its heterodimeric partner CBFβ (Core Binding Factor beta) [1]. This compound was identified through a quantitative high-throughput screen (qHTS) of 243,398 compounds targeting the RUNX1-CBFβ interaction, and it has demonstrated the ability to directly bind both protein subunits to repress RUNX1/CBFB-dependent transactivation [1]. As a research-use-only chemical probe, Ro5-3335 is primarily utilized in oncology, immunology, and cardiovascular disease models to interrogate RUNX1-dependent transcriptional programs and cellular phenotypes [2].

Ro5-3335 (CAS 30195-30-3): Why Generic Substitution with Other RUNX1 or Tat Inhibitors Is Not Recommended


Ro5-3335 possesses a unique, dual-targeted mechanism of action that distinguishes it from other RUNX1 inhibitors and benzodiazepine analogs, rendering generic substitution scientifically unjustified. Unlike compounds that rely solely on allosteric modulation or disruption of a single binding partner, Ro5-3335 binds directly to both the RUNX1 and CBFβ subunits of the heterodimeric transcription factor complex, thereby modulating complex formation without completely abolishing subunit interaction . This mode of action is distinct from related inhibitors such as AI-10-49, which selectively targets the CBFβ-SMMHC fusion protein-RUNX1 interface [1], and CBFβ-Runx1 Inhibitor I, which more potently disrupts the interaction . Furthermore, while Ro5-3335 was originally developed as a Tat antagonist for HIV research, its activity profile is markedly different from its analog Ro24-7429, particularly in terms of potency and cell-type specificity [2]. The compound also exhibits a unique application-dependent biological activity; for instance, in hematopoietic stem cell models, it has been shown to remodel the RUNX1 transcription complex via ELF1 binding, a mechanism independent of CBFβ inhibition [3]. These multifaceted and context-dependent mechanisms cannot be assumed to be shared by other molecules in the same chemical or target class, making the use of precisely sourced Ro5-3335 critical for reproducible and interpretable research.

Ro5-3335 (CAS 30195-30-3): Head-to-Head and Comparative Performance Data Against Analogs and Standards


Ro5-3335 vs. CBFβ-Runx1 Inhibitor I: Differential Modulation of RUNX1-CBFβ Interaction

In direct comparison to a structural analog, CBFβ-Runx1 Inhibitor I (CAS 219505), Ro5-3335 demonstrates a distinct mechanism of action. While both compounds target the RUNX1-CBFβ interaction, Ro5-3335 modulates heterodimer formation without completely disrupting the subunit interaction, a property not shared by Inhibitor I .

Leukemia Transcription Factor Protein-Protein Interaction

Ro5-3335 vs. AI-10-49: Distinct Anti-Leukemic Activity Profiles in CBF Leukemia Cell Lines

Ro5-3335 and AI-10-49, another CBFβ-RUNX1 interaction inhibitor, show divergent effects on leukemia cell proliferation depending on the oncogenic fusion protein present. Ro5-3335 inhibits growth of both CBFβ-MYH11 (ME-1) and RUNX1-ETO (Kasumi-1) expressing cells, whereas AI-10-49 fails to affect the growth of Kasumi-1 cells [1].

Acute Myeloid Leukemia CBFβ-SMMHC RUNX1-ETO

Ro5-3335 vs. Ro24-7429: Comparative Inhibition of HIV Replication in Acutely Infected Macrophages

A direct comparison of Ro5-3335 with its analog Ro24-7429 in a primary human cell model of HIV infection reveals a significant difference in antiviral potency. In acutely infected monocyte-derived macrophages (MDMs), Ro5-3335 at 10 µM achieved a mean inhibition of HIV replication of 77%, whereas the analog Ro24-7429 at the same concentration achieved 99% inhibition [1].

HIV Tat Antagonist Antiviral

Ro5-3335 vs. Cytarabine: Superior Reduction of Leukemia Burden in a Murine CBFB-MYH11 Model

In a head-to-head in vivo comparison against a standard-of-care chemotherapeutic, Ro5-3335 demonstrated superior efficacy in reducing leukemia burden in a mouse transplant model. Treatment with Ro5-3335 (300 mg/kg/d orally) reduced peripheral blood c-kit+ cells (a marker of leukemic burden) to <1% of total cells, compared to 17.5% for cytarabine (100 mg/kg/d i.p.) and 49% for the saline control .

Leukemia In Vivo Efficacy CBFB-MYH11

Ro5-3335 Preferentially Kills CBF Leukemia Cell Lines with Fusion-Specific IC50 Values

Ro5-3335 exhibits a differential cytotoxic profile across a panel of human leukemia cell lines expressing different CBF oncogenic fusions. The IC50 for inhibiting proliferation in ME-1 cells (CBFB-MYH11) is 1.1 µM, which is significantly lower than the IC50 values for REH cells (TEL-RUNX1, 17.3 µM) and Kasumi-1 cells (RUNX1-ETO, 21.7 µM) .

Leukemia Cytotoxicity Precision Medicine

Ro5-3335 Exhibits High Selectivity Index in Primary Human Lymphocytes

The therapeutic window of Ro5-3335 varies significantly depending on the cell type. In phytohemagglutinin (PHA)-stimulated peripheral blood lymphocytes (PBLs), Ro5-3335 achieved a selectivity index (ratio of cytotoxic concentration to antiviral effective concentration) of 50. In contrast, the selectivity index was only 1-10 in several CD4+ T-cell lines, and the compound showed no antiviral activity in MT-4 and MT-2 cells [1].

HIV Selectivity Toxicity

Ro5-3335 (CAS 30195-30-3): Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Target Validation and Preclinical Efficacy Studies in inv(16) Acute Myeloid Leukemia (AML) Models

Ro5-3335 is the preferred chemical probe for investigating the therapeutic potential of RUNX1-CBFβ interaction inhibition in CBFB-MYH11 (inv(16)) leukemia. Its superiority over the frontline chemotherapeutic cytarabine in a murine transplant model, reducing leukemia burden to <1% c-kit+ cells versus 17.5% , and its high potency (IC50 of 1.1 µM) in the ME-1 CBFB-MYH11 cell line [1], make it the compound of choice for proof-of-concept and preclinical efficacy studies in this specific AML subtype.

Investigating RUNX1-ETO Driven Leukemogenesis in Vitro and in Vivo

For research focused on the RUNX1-ETO oncogenic fusion (e.g., t(8;21) AML), Ro5-3335 is a critical tool. Unlike the analog AI-10-49, which is ineffective against Kasumi-1 (RUNX1-ETO) cells , Ro5-3335 exhibits clear anti-proliferative activity (IC50 of 21.7 µM) [1] and has been shown to rescue the preleukemic phenotype in a RUNX1-ETO transgenic zebrafish model [2]. This makes it uniquely suited for studies dissecting the biology and therapeutic targeting of RUNX1-ETO.

Studying Acute HIV-1 Infection and Tat-Mediated Transcription in Myeloid Lineage Cells

In HIV research focusing on myeloid cell reservoirs, Ro5-3335 serves as a reference Tat inhibitor with a well-characterized, cell-type-specific profile. Its activity against acute HIV infection in primary monocyte-derived macrophages (77% inhibition at 10 µM) and its high selectivity index of 50 in primary PHA-stimulated lymphocytes [1] support its use as a comparator or positive control for new Tat antagonists in physiologically relevant cell types. Researchers should note its lower potency compared to analog Ro24-7429 in MDMs and lack of activity in MT-4 cells [1] when designing experiments.

Probing Non-Canonical RUNX1 Functions in Hematopoietic Stem Cell Biology

Ro5-3335 is uniquely suited for advanced mechanistic studies in hematopoiesis due to its recently discovered, context-dependent mechanism of action. Unlike its canonical role as a CBFβ interaction inhibitor, in human CD34+ hematopoietic stem cells, Ro5-3335 has been shown to remodel the RUNX1 transcription complex by binding to the ELF1 transcription factor, an activity independent of CBFβ . This property makes it an invaluable tool for dissecting distinct RUNX1 regulatory complexes and their specific roles in stem cell self-renewal and differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro5-3335

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.